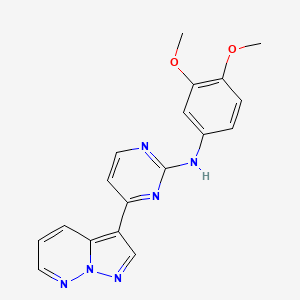

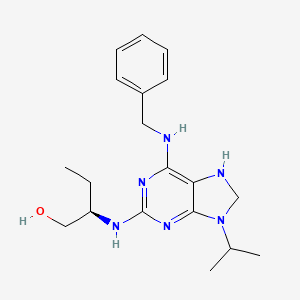

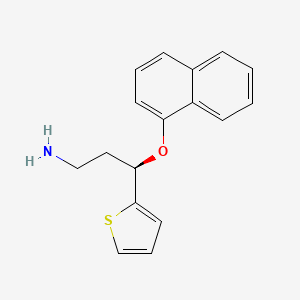

![molecular formula C29H17ClN7Na3O11S3 B10852899 trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B10852899.png)

trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbonate de rubidium, connu chimiquement sous le nom de carbonate de rubidium, est un composé de formule Rb₂CO₃. C'est un composé de rubidium pratique, stable, peu réactif et facilement soluble dans l'eau. Le carbonate de rubidium est la forme sous laquelle le rubidium est généralement vendu .

Méthodes De Préparation

Le carbonate de rubidium peut être préparé en ajoutant du carbonate d'ammonium à l'hydroxyde de rubidium. Cette réaction produit du carbonate de rubidium et de l'eau comme sous-produits . Industriellement, le carbonate de rubidium est produit en extrayant le rubidium de minéraux tels que la lépidolite ou la pollucite, suivi d'une série de réactions chimiques pour convertir le rubidium en sa forme carbonate .

Analyse Des Réactions Chimiques

Le carbonate de rubidium subit plusieurs types de réactions chimiques :

Oxydation : le carbonate de rubidium peut être oxydé pour former de l'oxyde de rubidium (Rb₂O). Cette réaction se produit généralement à haute température.

Réduction : le carbonate de rubidium peut être réduit en rubidium élémentaire dans des conditions spécifiques.

Substitution : le carbonate de rubidium peut réagir avec des acides pour former des sels de rubidium et du dioxyde de carbone.

Les réactifs courants utilisés dans ces réactions comprennent des acides comme l'acide chlorhydrique et l'acide sulfurique. Les principaux produits formés à partir de ces réactions sont des sels de rubidium, du dioxyde de carbone et de l'eau .

Applications de la recherche scientifique

Le carbonate de rubidium a plusieurs applications de recherche scientifique :

Chimie : il est utilisé comme précurseur pour la synthèse d'autres composés du rubidium.

Biologie : les ions rubidium sont utilisés dans la recherche biologique pour étudier le transport des ions et les processus cellulaires.

Médecine : les isotopes du rubidium sont utilisés dans l'imagerie médicale et les procédures diagnostiques.

Mécanisme d'action

Le mécanisme par lequel le carbonate de rubidium exerce ses effets se fait principalement par la libération d'ions rubidium. Ces ions peuvent interagir avec diverses cibles moléculaires et voies, influençant des processus tels que le transport des ions et la signalisation cellulaire. Les ions rubidium peuvent remplacer les ions potassium dans les systèmes biologiques, affectant les fonctions et les processus cellulaires .

Applications De Recherche Scientifique

Rubidium carbonate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other rubidium compounds.

Biology: Rubidium ions are used in biological research to study ion transport and cellular processes.

Medicine: Rubidium isotopes are used in medical imaging and diagnostic procedures.

Mécanisme D'action

The mechanism by which rubidium carbonate exerts its effects is primarily through the release of rubidium ions. These ions can interact with various molecular targets and pathways, influencing processes such as ion transport and cellular signaling. Rubidium ions can replace potassium ions in biological systems, affecting cellular functions and processes .

Comparaison Avec Des Composés Similaires

Le carbonate de rubidium peut être comparé à d'autres carbonates de métaux alcalins tels que le carbonate de lithium, le carbonate de sodium, le carbonate de potassium et le carbonate de césium. Bien que tous ces composés partagent des propriétés chimiques similaires, le carbonate de rubidium est unique dans ses applications spécifiques et sa réactivité. Par exemple, le carbonate de rubidium est plus soluble dans l'eau que le carbonate de lithium et a des applications industrielles différentes de celles du carbonate de sodium .

Des composés similaires comprennent :

- Carbonate de lithium

- Carbonate de sodium

- Carbonate de potassium

- Carbonate de césium

Propriétés

Formule moléculaire |

C29H17ClN7Na3O11S3 |

|---|---|

Poids moléculaire |

840.1 g/mol |

Nom IUPAC |

trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |

Clé InChI |

VZPXDCIISFTYOM-UHFFFAOYSA-K |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(=NC(=NC6=CC(=CC=C6)S(=O)(=O)[O-])N5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

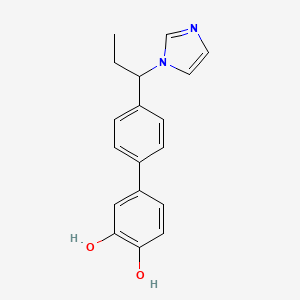

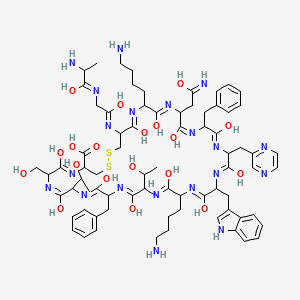

![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852856.png)

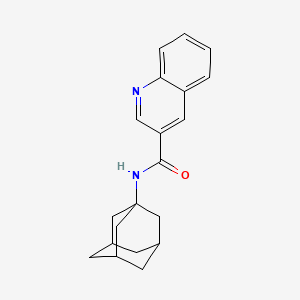

![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)

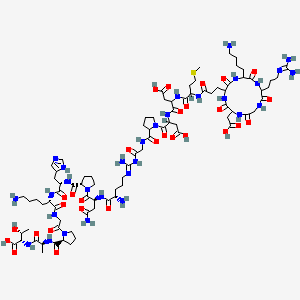

![[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)

![Ethyl 15-chloro-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B10852907.png)